



# **Application Notes and Protocols: TMP195 and PD-1 Blockade Combination Therapy**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TMP195  |           |
| Cat. No.:            | B611408 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evidence, mechanism of action, and experimental protocols for the combination therapy of **TMP195**, a selective class IIa histone deacetylase (HDAC) inhibitor, and programmed cell death protein 1 (PD-1) blockade. The combination has shown promise in preclinical cancer models by enhancing anti-tumor immunity, primarily through the modulation of the tumor microenvironment.

#### Introduction

**TMP195** is a first-in-class, selective inhibitor of class IIa HDACs (HDAC4, 5, 7, and 9).[1][2] Unlike pan-HDAC inhibitors, which can have broad cellular effects, the selectivity of TMP195 for class IIa HDACs appears to predominantly impact myeloid cell gene expression and function, with less direct effect on lymphocytes.[3] This targeted action makes it an attractive candidate for combination with immune checkpoint inhibitors like anti-PD-1 antibodies. Preclinical studies in breast and colorectal cancer models have demonstrated that **TMP195** can reprogram tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumoral M1 phenotype.[1][3] This modulation of the innate immune system creates a more favorable microenvironment for the adaptive anti-tumor response elicited by PD-1 blockade, leading to enhanced tumor control.[1][3]

#### **Mechanism of Action**



The combination of **TMP195** and PD-1 blockade leverages a synergistic anti-tumor effect by targeting both the innate and adaptive immune systems.

#### TMP195:

- Selective Class IIa HDAC Inhibition: TMP195 inhibits the enzymatic activity of HDAC4, 5, 7, and 9.[1]
- Macrophage Reprogramming: In the tumor microenvironment, TMP195 promotes the
  polarization of immunosuppressive M2-like TAMs towards a pro-inflammatory M1 phenotype.
  [1][3] This is achieved, in part, through the activation of the MAPK and NF-κB signaling
  pathways in macrophages.[4]
- Enhanced Antigen Presentation and Phagocytosis: M1 macrophages exhibit increased phagocytic activity and are more effective at presenting tumor antigens to T cells.[3]
- Modulation of Cytokine and Chemokine Production: **TMP195** treatment leads to an increased release of inflammatory cytokines such as IL-12 and TNFα, which further support an anti-tumor immune response.[1]

#### PD-1 Blockade:

 Reinvigoration of T-Cells: Anti-PD-1 antibodies block the interaction between PD-1 on T-cells and its ligand, PD-L1, which is often expressed on tumor cells and other immune cells in the tumor microenvironment. This blockade prevents T-cell exhaustion and restores their cytotoxic function against cancer cells.

Synergistic Effect: By promoting an M1-polarized macrophage phenotype, **TMP195** creates an inflamed tumor microenvironment that is more responsive to PD-1 blockade. The increased infiltration and activation of cytotoxic T-lymphocytes, facilitated by the reprogrammed macrophages, enhances the efficacy of anti-PD-1 therapy, leading to improved tumor growth inhibition and survival in preclinical models.[1][3]

# Data Presentation Preclinical Efficacy of TMP195 and PD-1 Blockade Combination Therapy



| Cancer Model                                        | Treatment<br>Group       | Metric                   | Result   | Reference |
|-----------------------------------------------------|--------------------------|--------------------------|----------|-----------|
| Colorectal Cancer (MC38 subcutaneous model)         | Control (IgG)            | Mean Tumor<br>Weight (g) | ~1.5     | [1]       |
| TMP195 (50<br>mg/kg)                                | Mean Tumor<br>Weight (g) | ~0.8                     | [1]      |           |
| Anti-PD-1 (200<br>μg)                               | Mean Tumor<br>Weight (g) | ~1.0                     | [1]      |           |
| TMP195 + Anti-<br>PD-1                              | Mean Tumor<br>Weight (g) | ~0.4                     | [1]      |           |
| Breast Cancer<br>(MMTV-PyMT<br>transgenic<br>model) | Control                  | Tumor Burden             | Baseline | [3]       |
| TMP195                                              | Tumor Burden             | Reduced                  | [3]      |           |
| Anti-PD-1                                           | Tumor Burden             | No significant reduction | [5]      |           |
| TMP195 + Anti-<br>PD-1                              | Tumor Burden             | Significantly reduced    | [3][5]   |           |

# **Immunophenotyping of the Tumor Microenvironment**



| Cancer Model                                        | Treatment<br>Group                        | Immune Cell<br>Population                            | Change    | Reference |
|-----------------------------------------------------|-------------------------------------------|------------------------------------------------------|-----------|-----------|
| Colorectal Cancer (MC38 subcutaneous model)         | TMP195 + Anti-<br>PD-1                    | M1 Macrophages<br>(CD45+CD11b+<br>F4/80+MHC-II+)     | Increased | [4]       |
| TMP195 + Anti-<br>PD-1                              | Cytotoxic T-cells<br>(CD8+)               | Increased                                            | [4]       |           |
| Breast Cancer<br>(MMTV-PyMT<br>transgenic<br>model) | TMP195                                    | Mature<br>Macrophages<br>(Mac-2+,<br>CD115+, F4/80+) | Increased | [6]       |
| TMP195                                              | Activated Cytotoxic T-cells (Granzyme B+) | Increased                                            | [3]       |           |

# **Experimental Protocols**In Vivo Murine Tumor Models

- 1. Colorectal Cancer Subcutaneous Model (MC38)
- Cell Line: MC38 murine colon adenocarcinoma cells.
- Animals: C57BL/6 mice.
- Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100  $\mu$ L of serum-free DMEM into the right flank of each mouse.
- Treatment Groups:
  - Control: Isotype control IgG (intraperitoneal injection).
  - TMP195: 50 mg/kg TMP195 (intraperitoneal injection, daily).



- Anti-PD-1: 200 μg anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
   (intraperitoneal injection, every 3 days).
- Combination: TMP195 (50 mg/kg, daily) and anti-PD-1 (200 μg, every 3 days).
- Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2). Monitor animal body weight and general health.
- Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm^3) or at a fixed time point (e.g., 20 days) for endpoint analysis.[1]
- 2. Breast Cancer Spontaneous Tumor Model (MMTV-PyMT)
- Animal Model: MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors.
- Treatment Initiation: Begin treatment when tumors are palpable.
- Treatment Groups:
  - Vehicle control.
  - TMP195 (e.g., 50 mg/kg, daily intraperitoneal injection).
  - Anti-PD-1 antibody (e.g., 200 μg, intraperitoneal injection every 3 days).
  - Combination of TMP195 and anti-PD-1.
- Monitoring and Endpoint: Monitor tumor burden by caliper measurement. Euthanize animals at a predetermined endpoint for analysis of tumors and metastases.

# Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

- · Tumor Digestion:
  - Excise tumors and mince them into small pieces.



- Digest the tissue in a solution containing collagenase (e.g., Collagenase IV) and DNase I at 37°C with agitation.
- Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using an ACK lysis buffer.
- Antibody Staining:
  - Wash cells in FACS buffer (e.g., PBS with 2% FBS).
  - Block Fc receptors with an anti-CD16/32 antibody.
  - Stain for surface markers using a cocktail of fluorochrome-conjugated antibodies. A
    representative panel for macrophages and T-cells is provided below. Incubate for 30
    minutes at 4°C in the dark.
  - Wash the cells and, if necessary, perform intracellular staining for transcription factors (e.g., FoxP3 for regulatory T-cells) or cytokines using a fixation/permeabilization kit.
- Data Acquisition and Analysis:
  - Acquire data on a flow cytometer.
  - Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then
     on CD45+ leukocytes. Further gate to identify specific immune cell populations.

Representative Flow Cytometry Panel:



| Target            | Marker    | Fluorochrome       | Cell Population       |
|-------------------|-----------|--------------------|-----------------------|
| Leukocytes        | CD45      | e.g., FITC         | All immune cells      |
| Macrophages       | CD11b     | e.g., PE           | Myeloid cells         |
| F4/80             | e.g., APC | Mature macrophages |                       |
| M1 Macrophages    | MHC-II    | e.g., APC-Cy7      | Activated macrophages |
| T-cells           | CD3       | e.g., PerCP-Cy5.5  | All T-cells           |
| Helper T-cells    | CD4       | e.g., PE-Cy7       | Helper T-cells        |
| Cytotoxic T-cells | CD8       | e.g., APC          | Cytotoxic T-cells     |

Note: Specific antibody clones and concentrations should be optimized for each experiment.

# Immunohistochemistry (IHC)

- Tissue Preparation:
  - Fix freshly excised tumors in 10% neutral buffered formalin.
  - Embed the fixed tissue in paraffin.
  - Cut 4-5 μm sections and mount them on slides.
- Staining Procedure:
  - Deparaffinize and rehydrate the tissue sections.
  - Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0).
  - Block endogenous peroxidase activity with 3% hydrogen peroxide.
  - Block non-specific antibody binding with a blocking serum.
  - Incubate with the primary antibody (e.g., anti-CD8 for cytotoxic T-cells, anti-F4/80 for macrophages) overnight at 4°C.



- Incubate with a biotinylated secondary antibody.
- Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
- Develop the signal with a chromogen such as DAB.
- Counterstain with hematoxylin.
- Dehydrate and mount the slides.
- Image Analysis:
  - Acquire images using a light microscope.
  - Quantify the number of positive cells per unit area using image analysis software.

### **Visualizations**



#### Experimental Workflow for Preclinical Evaluation



Click to download full resolution via product page

Caption: Workflow for in vivo and ex vivo analysis.



#### Mechanism of Action of TMP195 and PD-1 Blockade



Click to download full resolution via product page

Caption: TMP195 and PD-1 blockade signaling pathway.



## **Clinical Perspective**

As of late 2025, there are no publicly available results from clinical trials specifically investigating the combination of **TMP195** and PD-1 blockade. However, clinical trials with other HDAC inhibitors, such as the class I HDAC inhibitor entinostat, in combination with PD-1 inhibitors have shown clinical activity in patients with melanoma who have progressed on prior anti-PD-1 therapy. These studies provide a rationale for further clinical investigation of more selective HDAC inhibitors like **TMP195** in combination with immune checkpoint blockade. The potential for reduced toxicity and more targeted immunomodulation with class IIa-selective inhibitors makes this a promising area for future clinical development.

### Conclusion

The combination of the selective class IIa HDAC inhibitor **TMP195** with PD-1 blockade represents a promising immunotherapeutic strategy. Preclinical data strongly suggest that by reprogramming the tumor microenvironment to be more pro-inflammatory, **TMP195** can sensitize tumors to the effects of immune checkpoint inhibition. The detailed protocols and data presented in these application notes provide a foundation for further research and development of this combination therapy for the treatment of solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Class IIa HDAC inhibition reduces breast tumours and metastases through anti-tumour macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. anaptysbio.com [anaptysbio.com]



- 6. MC38 Syngeneic Colon Carcinoma Tumor Model I CRO services [explicyte.com]
- To cite this document: BenchChem. [Application Notes and Protocols: TMP195 and PD-1 Blockade Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611408#tmp195-and-pd-1-blockade-combination-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com